molecular formula C25H21ClN4O4 B11274435 N-(3-chlorophenyl)-2-(3-(4-(2-(methylamino)-2-oxoethyl)phenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

N-(3-chlorophenyl)-2-(3-(4-(2-(methylamino)-2-oxoethyl)phenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No.: B11274435
M. Wt: 476.9 g/mol
InChI Key: BGVZWKXLOWVIGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PHENYL]-N-METHYLACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its diverse biological activities, and a chlorophenyl group, which can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PHENYL]-N-METHYLACETAMIDE typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the quinazolinone core through a cyclization reaction involving anthranilic acid derivatives and isocyanates. The chlorophenyl group can be introduced via a nucleophilic substitution reaction, and the final product is obtained by coupling the intermediate with N-methylacetamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PHENYL]-N-METHYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs.

Scientific Research Applications

    Chemistry: The compound can serve as a building block for the synthesis of more complex molecules, and its reactivity can be explored in various chemical transformations.

    Biology: Its biological activity can be investigated in cell-based assays to determine its potential as a therapeutic agent.

    Medicine: The compound may exhibit pharmacological properties that make it a candidate for drug development, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PHENYL]-N-METHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The chlorophenyl group may enhance binding affinity and selectivity towards these targets, contributing to the compound’s overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a similar quinazolinone core, such as 2-phenylquinazolin-4(3H)-one, exhibit comparable biological activities.

    Chlorophenyl Derivatives: Compounds containing the chlorophenyl group, like 3-chlorophenyl isocyanate, share structural similarities and may have related pharmacological properties.

Uniqueness

2-[4-(1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PHENYL]-N-METHYLACETAMIDE is unique due to the combination of its quinazolinone core and chlorophenyl group, which together contribute to its distinct chemical and biological properties. This combination can result in enhanced pharmacological activity and specificity compared to other similar compounds.

Properties

Molecular Formula

C25H21ClN4O4

Molecular Weight

476.9 g/mol

IUPAC Name

2-[4-[1-[2-(3-chloroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-methylacetamide

InChI

InChI=1S/C25H21ClN4O4/c1-27-22(31)13-16-9-11-19(12-10-16)30-24(33)20-7-2-3-8-21(20)29(25(30)34)15-23(32)28-18-6-4-5-17(26)14-18/h2-12,14H,13,15H2,1H3,(H,27,31)(H,28,32)

InChI Key

BGVZWKXLOWVIGB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.